molecular formula C14H12O3 B2802984 (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 1164465-15-9

(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B2802984
CAS No.: 1164465-15-9
M. Wt: 228.247
InChI Key: ATIQXFYTSDVDTE-QPJJXVBHSA-N
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Description

(E)-1-(3-Furyl)-3-(4-methoxyphenyl)-2-propen-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and materials science due to its α,β-unsaturated ketone core. This structural motif is known to be responsible for a wide spectrum of pharmacological activities by acting as a key pharmacophore for inhibiting various enzymes and biological targets . In research settings, this compound serves as a valuable scaffold for investigating new anti-infective agents. Chalcone derivatives have demonstrated potent antibacterial effects, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and exhibit antifungal properties by inhibiting enzymes like β-(1,3)-glucan and chitin synthases, which are crucial for fungal cell wall integrity . Furthermore, its potential anticancer applications are a key area of investigation, as structurally similar chalcones are known to induce cytotoxicity and apoptosis in tumor cells . The compound's mechanism in anti-inflammatory research is also of note, with related analogs showing inhibitory effects on inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB . Beyond biomedical applications, this chalcone is a candidate for advanced materials research. Its extended π-conjugated system makes it a subject of study in nonlinear optics (NLO) and organic electronics, where such molecules can exhibit intramolecular charge transfer (ICT) for potential use in optoelectronic devices . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(furan-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-5-2-11(3-6-13)4-7-14(15)12-8-9-17-10-12/h2-10H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIQXFYTSDVDTE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The furan and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.

Mechanism of Action

The biological activity of (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its anticancer and anti-inflammatory effects, where it can induce apoptosis and reduce inflammation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Chalcones

Compound Name Substituents (Ring A / Ring B) Molecular Weight Melting Point (°C) Quantum Descriptors (eV) Biological Activity (IC50) Reference
(E)-1-(3-Furyl)-3-(4-methoxyphenyl)-2-propen-1-one 3-Furyl / 4-Methoxyphenyl 268.27* Not reported Not available Not reported N/A
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one 4-Methoxyphenyl / p-Tolyl 268.30 Not reported HOMO: -8.723; LUMO: 4.959 Not reported
(E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one 4-Nitrophenyl / 4-Methoxyphenyl 283.28 Not reported Not available Not reported
(2E)-3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one (3aa) 3,4,5-Trimethoxyphenyl / 4-Methoxyphenyl 356.36 99–101 Not available Antimitotic (IC50: ~4.35 μM†)
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Chloro-2-hydroxy-5-iodophenyl / 4-Methoxyphenyl 446.65 Not reported Not available IC50: 13.82 μM (Anticancer)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one (3d) 4-Methoxyphenyl / 3,4,5-Trimethoxyphenyl 356.36 132–134 Not available Antimitotic

*Calculated molecular weight. †IC50 values for antimitotic activity vary by substitution (e.g., cardamonin: IC50 = 4.35 μM) .

Key Observations:

Substituent Effects on Electronic Properties :

  • The methoxy group in the target compound and its analogues (e.g., compound 3aa) increases electron density on Ring B, enhancing resonance stabilization. In contrast, nitro groups (e.g., in ) withdraw electrons, reducing reactivity in electrophilic substitutions .
  • Quantum chemical descriptors (HOMO/LUMO) for (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one suggest lower electrophilicity compared to nitro-substituted analogues, which may correlate with reduced biological activity .

Chloro and iodo substituents (e.g., 2h) increase molecular weight and hydrophobicity, which may limit bioavailability despite improved target binding .

Anticancer Activity :

  • Methoxy-substituted chalcones (e.g., 3aa, 3d) show moderate to high antimitotic activity (IC50: 4.35–70.79 μM), with potency influenced by substituent electronegativity. For example, cardamonin (IC50 = 4.35 μM) lacks electron-withdrawing groups, while 2h (IC50 = 13.82 μM) incorporates chloro and iodo substituents, reducing activity .
  • The target compound’s furyl group, being electron-rich, may lower anticancer efficacy compared to nitro- or chloro-substituted analogues but could enhance selectivity due to unique binding interactions .

Antimicrobial Activity :

  • Fluorine-substituted chalcones (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) exhibit enhanced antimicrobial activity, whereas methoxy groups alone (as in the target compound) show moderate effects .

Supramolecular and Crystallographic Comparisons

  • Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) forms dense crystal lattices via C–H···O and π–π interactions, whereas the furyl group in the target compound may introduce less directional packing, reducing thermal stability .
  • Ethoxy substituents (e.g., in chalcone2) increase conformational flexibility compared to rigid methoxy or furyl groups, impacting drug-receptor binding kinetics .

Biological Activity

(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one, a member of the chalcone family, is notable for its diverse biological activities. This compound features a furan ring and a methoxy-substituted phenyl group, contributing to its unique chemical properties and pharmacological potential. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Overview of Chalcones

Chalcones are characterized by an α,β-unsaturated carbonyl system that is crucial for their biological activities. They are known for their potential in medicinal chemistry, exhibiting a wide range of effects including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antioxidant : Capable of scavenging free radicals.
  • Anticancer : Inhibiting the proliferation of cancer cells.
  • Anti-inflammatory : Reducing inflammation in various models.

The biological activity of this compound primarily arises from its ability to interact with cellular targets through its electrophilic nature. The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : Disruption of key enzymatic functions.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
  • Modulation of Signaling Pathways : Altering pathways involved in inflammation and cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating:

  • Cytotoxicity : The compound showed IC₅₀ values ranging from 10 to 30 μM against breast cancer cell lines (MDA-MB-231 and 4T1) .
  • Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several pathogens:

  • Bacterial Strains : Exhibits notable activity against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrated effectiveness against common fungal infections .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound possesses antioxidant properties:

  • Free Radical Scavenging : Capable of neutralizing free radicals, which contributes to its protective effects against oxidative stress .

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(E)-1-(3-furyl)-3-phenyl-2-propen-1-oneLacks methoxy groupReduced anticancer activity
(E)-1-(2-furyl)-3-(4-methoxyphenyl)-2-propen-1-oneDifferent furan positionAltered reactivity
(E)-1-(3-furyl)-3-(4-hydroxyphenyl)-2-propen-1-oneHydroxyl group presentEnhanced hydrogen bonding

The presence of the methoxy group in this compound significantly enhances its lipophilicity and biological interactions compared to other chalcones.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Breast Cancer Study : In vitro analysis revealed that the compound inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells through caspase activation .
  • Antimicrobial Efficacy Study : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between a 4-methoxyphenyl acetophenone derivative and a furyl aldehyde. Key steps include:

  • Base-catalyzed reaction : NaOH or KOH in ethanol at 0–50°C for 2–3 hours under stirring .
  • Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both aromatic aldehydes and ketones .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (room temperature) may improve reaction rates .
    Yield optimization often involves adjusting the molar ratio of reactants (e.g., 1:1 ketone-to-aldehyde) and catalyst concentration (e.g., 3 equivalents of KOH) .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this chalcone derivative?

  • NMR spectroscopy :
    • ¹H NMR : Coupling constants (J ≈ 15–16 Hz for trans-alkene protons) confirm the E-configuration .
    • ¹³C-APT NMR : Distinguishes carbonyl (C=O, ~190 ppm) and aromatic carbons .
  • FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C alkene stretch) .
  • X-ray crystallography : Provides definitive proof of molecular geometry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data across studies?

  • Cross-validation : Combine multiple techniques (e.g., NMR, X-ray) to confirm structural assignments. For example, discrepancies in alkene geometry can be resolved via X-ray-derived torsion angles .
  • Reaction monitoring : Use TLC or HPLC to detect intermediates or byproducts that may arise from varying reaction conditions (e.g., isomerization at elevated temperatures) .
  • Computational validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nonlinear optical (NLO) activity .
  • Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock to hypothesize binding modes .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures using CrystalExplorer to explain packing motifs .

Q. How can synthesis be optimized to improve yield or purity for large-scale research applications?

  • Catalyst screening : Compare NaOH (lower cost) vs. KOH (higher basicity) in ethanol .
  • Solvent polarity : Test aprotic solvents (e.g., DMF) to enhance reaction rates but may require purification steps .
  • Post-synthesis purification : Use column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol .

Q. What crystallographic features suggest potential for nonlinear optical (NLO) applications?

  • Non-centrosymmetric packing : Polar crystal structures (e.g., space group Pna2₁) enable second-harmonic generation (SHG) activity .
  • Hyperpolarizability : Large dipole moments from electron-rich furyl and methoxyphenyl groups enhance NLO response .
  • Hirshfeld analysis : Strong C–H···O and π-π interactions stabilize the crystal lattice, critical for material stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one

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